Ethyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
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Overview
Description
Ethyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is a chemical compound with the molecular formula C11H11ClO4 It is a derivative of benzo[b][1,4]dioxine, a heterocyclic compound containing a dioxine ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate typically involves the reaction of 8-chloro-2,3-dihydrobenzo[b][1,4]dioxine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting enzymes or receptors involved in disease processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Ethyl 7-nitro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate: Contains a nitro group instead of a chlorine atom, leading to different chemical and biological properties.
Uniqueness
Ethyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C11H11ClO4 |
---|---|
Molecular Weight |
242.65 g/mol |
IUPAC Name |
ethyl 5-chloro-2,3-dihydro-1,4-benzodioxine-7-carboxylate |
InChI |
InChI=1S/C11H11ClO4/c1-2-14-11(13)7-5-8(12)10-9(6-7)15-3-4-16-10/h5-6H,2-4H2,1H3 |
InChI Key |
BHVWVCADPBFUCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C1)Cl)OCCO2 |
Origin of Product |
United States |
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